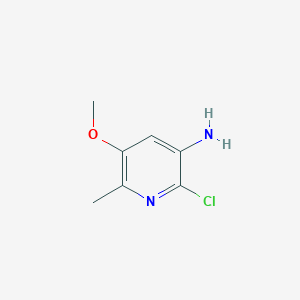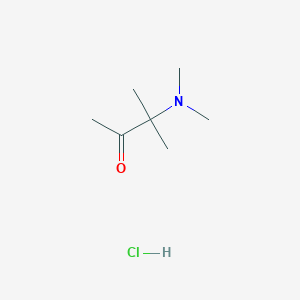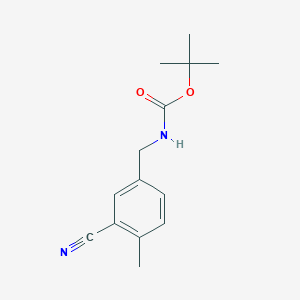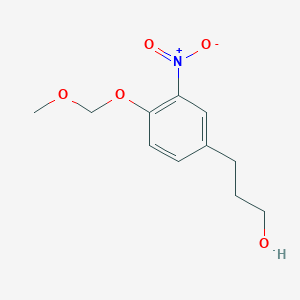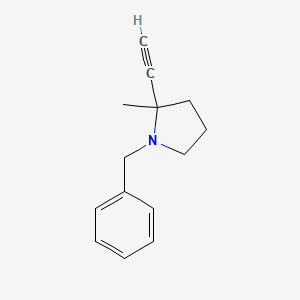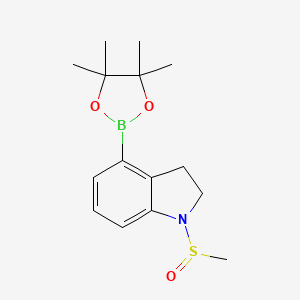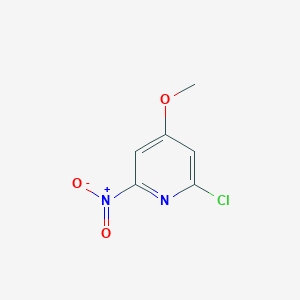
2-Chloro-4-methoxy-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxy-6-nitropyridine is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4-methoxy-6-nitropyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another approach starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-methoxy-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Products include various substituted pyridines.
Reduction Reactions: Products include 2-chloro-4-methoxy-6-aminopyridine.
Oxidation Reactions: Products include 2-chloro-4-hydroxy-6-nitropyridine.
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxy-6-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methoxy-6-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary widely depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methoxy-3-nitropyridine: Similar in structure but with different substitution patterns.
2-Chloro-4-methoxypyridine: Lacks the nitro group, leading to different reactivity and applications.
3-Nitropyridine: Lacks the chloro and methoxy groups, resulting in different chemical properties.
Uniqueness
2-Chloro-4-methoxy-6-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C6H5ClN2O3 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
2-chloro-4-methoxy-6-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3 |
Clave InChI |
ZLFNOGMMNXQMIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



